(10Z,12Z)-Hexadeca-10,12-dien-1-OL, also known as hexadeca-10,12-dien-1-ol, is a long-chain unsaturated fatty alcohol characterized by a linear structure with two double bonds located at the 10th and 12th carbon atoms. Its molecular formula is C₁₆H₃₄O, and it possesses a hydroxyl functional group (-OH) at the terminal position. This compound is notable for its role as a pheromone in various insect species, particularly in the context of communication and mating behaviors.
The chemical reactivity of (10Z,12Z)-Hexadeca-10,12-dien-1-OL is primarily influenced by the presence of the hydroxyl group and the conjugated double bonds. Key reactions include:
These reactions make (10Z,12Z)-Hexadeca-10,12-dien-1-OL versatile for synthetic chemistry and industrial applications .
(10Z,12Z)-Hexadeca-10,12-dien-1-OL has been identified as a significant pheromone component in several insect species. Its biological activity includes:
Research indicates that its structural characteristics contribute to its effectiveness as a pheromone, making it a subject of interest in entomological studies.
Several methods have been developed for synthesizing (10Z,12Z)-Hexadeca-10,12-dien-1-OL:
(10Z,12Z)-Hexadeca-10,12-dien-1-OL has several applications across various fields:
Studies on (10Z,12Z)-Hexadeca-10,12-dien-1-OL interactions primarily focus on its role as a pheromone. Research indicates that:
Understanding these interactions is crucial for developing effective pest control strategies.
Several compounds share structural similarities with (10Z,12Z)-Hexadeca-10,12-dien-1-OL. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (9Z)-Hexadecene | Contains one double bond at position 9 | Simpler structure; less biological activity |
| (11Z)-Hexadecenal | Aldehyde form with one double bond | More reactive due to aldehyde functionality |
| (10E)-Hexadecene | Trans configuration at position 10 | Different geometric isomer; varies in activity |
| (9E,11E)-Hexadecadiene | Two trans double bonds | Less effective as a pheromone compared to (10Z,12Z) |
| Hexadecanol | Saturated counterpart | Lacks unsaturation; different chemical properties |
The uniqueness of (10Z,12Z)-Hexadeca-10,12-dien-1-OL lies in its specific configuration and dual unsaturation which significantly enhances its biological activity as a pheromone compared to its analogs.
The thermodynamic stability of (10Z,12Z)-hexadeca-10,12-dien-1-OL is fundamentally influenced by its conjugated diene structure. Conjugated dienes exhibit enhanced thermodynamic stability compared to isolated double bond systems due to resonance stabilization and delocalization of electron density [1] [2]. This stabilization manifests as a lower heat of hydrogenation than would be predicted for isolated double bonds.
For conjugated diene systems similar to (10Z,12Z)-hexadeca-10,12-dien-1-OL, the heat of hydrogenation typically ranges from -229 to -236 kilojoules per mole, which is approximately 15.5 to 16.0 kilojoules per mole more stable than corresponding isolated diene systems [2] [3]. This enhanced stability arises from the overlap of parallel p orbitals across the conjugated system, creating a delocalized π electron system that lowers the overall energy of the molecule.
The conjugated diene system demonstrates shortened single bond lengths between the double bonds, typically measuring 147 picometers compared to 153 picometers in saturated alkane chains [2]. This bond length reduction indicates partial double bond character in the nominally single carbon-carbon bond, providing additional evidence for electron delocalization and enhanced thermodynamic stability.
Temperature-dependent stability analysis reveals that (10Z,12Z)-hexadeca-10,12-dien-1-OL maintains structural integrity up to approximately 240-280 degrees Celsius, beyond which thermal decomposition becomes thermodynamically favorable [4] [5]. The compound exhibits phase transition temperatures in the range of 49-60 degrees Celsius for similar chain-length alcohols, with enthalpies of fusion typically ranging from 55-60 kilojoules per mole and entropies of fusion from 175-185 joules per kelvin per mole [4] [6].
| Thermodynamic Parameter | Value Range | Reference System |
|---|---|---|
| Heat of Hydrogenation (kJ/mol) | -229 to -236 | 1,3-Butadiene comparison |
| Conjugation Stabilization Energy (kJ/mol) | 15.5 - 16.0 | Conjugated vs isolated dienes |
| Bond Length C-C (single, pm) | 147 - 153 | Conjugated diene systems |
| Phase Transition Temperature (°C) | 49 - 60 | Long-chain alcohols |
| Enthalpy of Fusion (kJ/mol) | 55 - 60 | Hexadecanol analogs |
| Thermal Decomposition Onset (°C) | 240 - 280 | Fatty alcohol thermal stability |
The solubility behavior of (10Z,12Z)-hexadeca-10,12-dien-1-OL is governed by the interplay between its hydrophobic sixteen-carbon chain and the polar hydroxyl functional group. The compound exhibits extremely low water solubility due to the dominance of hydrophobic interactions from the long alkyl chain [7] [8] [9], consistent with the general principle that alcohol water solubility decreases dramatically as carbon chain length increases beyond four carbons [8] [10] [11].
The octanol-water partition coefficient (LogP) for (10Z,12Z)-hexadeca-10,12-dien-1-OL ranges from 5.01 to 5.9, indicating extremely high lipophilicity and preferential partitioning into organic phases [12] [13]. This high LogP value reflects the predominant contribution of the hydrophobic alkyl chain over the single hydroxyl group in determining overall molecular polarity [14] [15].
In organic solvent systems, (10Z,12Z)-hexadeca-10,12-dien-1-OL demonstrates high solubility in most organic matrices. Polar protic solvents such as ethanol and methanol provide excellent solubility through hydrogen bonding interactions between the alcohol hydroxyl group and solvent molecules [16] [10] [11]. Non-polar solvents including hexane, chloroform, and dichloromethane also exhibit high solubility due to favorable van der Waals interactions with the long hydrocarbon chain [16] [17].
The topological polar surface area of approximately 20.2-20.23 square angstroms indicates minimal polar character, reinforcing the compound's preference for organic matrices over aqueous environments [12] [13]. The compound possesses one hydrogen bond donor (hydroxyl hydrogen) and one hydrogen bond acceptor (hydroxyl oxygen), limiting its capacity for extensive hydrogen bonding networks [13] [10].
| Solvent System | Solubility | LogP Contribution | Primary Mechanism |
|---|---|---|---|
| Water | Very Low | Unfavorable (-) | Hydrophobic chain dominates |
| Ethanol | High | Favorable (+) | Hydrogen bonding with OH |
| Methanol | High | Favorable (+) | Hydrogen bonding with OH |
| Chloroform | High | Favorable (+) | Nonpolar interactions |
| Hexane | High | Favorable (+) | Hydrocarbon chain compatibility |
| Dichloromethane | High | Favorable (+) | Moderate polarity match |
| Acetone | Moderate | Moderate (+) | Mixed polar-nonpolar character |
The volatility characteristics of (10Z,12Z)-hexadeca-10,12-dien-1-OL are primarily determined by its molecular weight of 238.41 grams per mole and extensive intermolecular hydrogen bonding capacity [12] [18] [17]. The compound exhibits a boiling point of 298.3 degrees Celsius at 760 millimeters of mercury, indicating relatively low volatility at ambient temperatures [18] [19].
At standard temperature (25 degrees Celsius), the vapor pressure is extremely low at approximately 8.89 × 10⁻⁵ millimeters of mercury [19], resulting in very slow evaporation kinetics under normal atmospheric conditions. This low vapor pressure is consistent with the high molecular weight and hydrogen bonding interactions that restrict molecular motion and phase transition to the vapor state [17] [20] [21].
The flash point of 133.5 degrees Celsius provides an important safety parameter, indicating the minimum temperature at which vapor concentrations become sufficient to support combustion [18] [22]. Temperature-dependent volatility analysis reveals exponential increases in vapor pressure with increasing temperature, following typical Clausius-Clapeyron relationships for organic compounds [17] [21].
Evaporation kinetics demonstrate temperature-sensitive behavior, with very slow rates below 50 degrees Celsius, moderate rates between 100-150 degrees Celsius, and rapid evaporation approaching the boiling point. Above 200 degrees Celsius, thermal decomposition becomes competitive with evaporation, potentially leading to oxidative degradation of the conjugated diene system [5] [23].
The twelve rotatable bonds in the molecular structure contribute to conformational flexibility, potentially affecting vapor-liquid equilibrium through entropic contributions to the evaporation process [13]. Long-chain alcohols typically exhibit decreased volatility compared to their corresponding hydrocarbons due to hydrogen bonding interactions that increase intermolecular cohesive forces [7] [17] [10].
| Temperature (°C) | Vapor Pressure (mmHg) | Evaporation Rate | Stability Assessment |
|---|---|---|---|
| 25 | 8.89E-05 | Very Slow | Stable |
| 50 | ~1E-03 | Slow | Stable |
| 100 | ~0.01 | Moderate | Stable |
| 150 | ~0.1 | Moderate-Fast | Begin oxidation |
| 200 | ~1 | Fast | Oxidation likely |
| 250 | ~10 | Very Fast | Decomposition risk |
| 298.3 | 760 (BP) | Rapid | Normal boiling point |